2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride 2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624143
InChI: InChI=1S/C18H26N2O4.ClH/c1-18(2,3)24-17(23)19-14-9-11-20(12-10-14)15(16(21)22)13-7-5-4-6-8-13;/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22);1H
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl
Molecular Formula: C18H27ClN2O4
Molecular Weight: 370.9 g/mol

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride

CAS No.:

Cat. No.: VC13624143

Molecular Formula: C18H27ClN2O4

Molecular Weight: 370.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride -

Specification

Molecular Formula C18H27ClN2O4
Molecular Weight 370.9 g/mol
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid;hydrochloride
Standard InChI InChI=1S/C18H26N2O4.ClH/c1-18(2,3)24-17(23)19-14-9-11-20(12-10-14)15(16(21)22)13-7-5-4-6-8-13;/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22);1H
Standard InChI Key YQZJBGFJNJULHZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

2-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)-2-phenylacetic acid hydrochloride (CAS: 886363-59-3) is a synthetic organic compound with a molecular formula of C₁₈H₂₇ClN₂O₄ and a molecular weight of 370.9 g/mol. The structure comprises a piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group and a phenylacetic acid moiety. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications .

Key Structural Attributes

  • Piperidine Core: A six-membered nitrogen-containing heterocycle that confers conformational flexibility.

  • Boc Protection: The tert-butoxycarbonyl group stabilizes the amine during synthetic steps, preventing unwanted side reactions.

  • Phenylacetic Acid: Provides a carboxylic acid functional group for conjugation and hydrogen bonding .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₇ClN₂O₄
Molecular Weight370.9 g/mol
IUPAC Name2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid; hydrochloride
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O.Cl
Storage ConditionsRoom temperature, inert atmosphere

Synthesis and Optimization

The synthesis involves multi-step organic reactions to assemble the piperidine backbone, introduce the Boc group, and attach the phenylacetic acid moiety.

Key Synthetic Steps

  • Piperidine Functionalization:

    • The 4-amino group of piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Alkylation:

    • The Boc-protected piperidine reacts with 2-bromo-2-phenylacetic acid in the presence of a base (e.g., K₂CO₃) to form the C–N bond .

  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C→RT85–90%
Alkylation2-Bromo-2-phenylacetic acid, K₂CO₃, DMF, 60°C70–75%
Salt FormationHCl (g), Et₂O95%

Applications in Medicinal Chemistry

Role in PROTAC Development

This compound serves as a linker in proteolysis-targeting chimeras (PROTACs), which degrade disease-causing proteins by recruiting E3 ubiquitin ligases. The piperidine core provides spatial flexibility, while the Boc group allows for selective deprotection during conjugation .

Case Study:
In a 2024 study, the compound was used to synthesize a PROTAC targeting androgen receptor (AR) in prostate cancer. The linker’s rigidity-softness balance enabled efficient ternary complex formation, achieving 90% AR degradation at 10 nM .

Pharmacokinetic Properties

  • Solubility: 25 mg/mL in water (pH 7.4).

  • LogP: 2.1 (predicted), indicating moderate lipophilicity .

  • Metabolic Stability: Resistant to hepatic CYP450 enzymes due to Boc protection.

Comparative Analysis with Analogues

Table 3: Linker Performance in PROTACs

Linker StructureDegradation Efficiency (DC₅₀)SelectivitySource
Piperidine-Boc (Target)10 nMHigh
Piperazine-Boc50 nMModerate
PEG-Based200 nMLow

The target compound outperforms flexible PEG-based linkers due to its optimal balance of rigidity and conformational freedom .

Future Directions

  • Boc Replacement: Exploring photolabile protecting groups (e.g., nitroveratryl) for light-activated PROTACs .

  • Biological Evaluation: In vivo studies to assess tumor suppression in xenograft models.

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